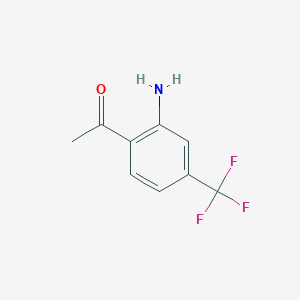

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Vue d'ensemble

Description

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO. It is a solid at room temperature and is known for its unique chemical properties due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic conditions. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone and amino groups participate in oxidation under controlled conditions:

Key findings :

-

Oxidative cleavage of the ketone to carboxylic acid proceeds efficiently with strong oxidants like KMnO₄ .

-

The amino group oxidizes selectively to nitroso under mild peroxide conditions .

Reduction Reactions

The ketone moiety is selectively reduced while preserving the amino group:

Mechanistic insights :

-

NaBH₄ selectively reduces the ketone without affecting the aromatic trifluoromethyl group .

-

Pd-C hydrogenation fully reduces the ketone to a methylene group under ambient conditions .

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Synthetic utility :

-

Acylation with acetyl chloride produces stable amides for pharmacological screening .

-

Copper-catalyzed Ullmann coupling enables aryl-aryl bond formation for extended π-systems .

Cycloaddition and Heterocycle Formation

The compound participates in cycloadditions to form nitrogen-containing heterocycles:

Notable example :

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,4-disubstituted triazoles with >99% regioselectivity .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution:

Regiochemical control :

-

Nitration occurs predominantly at the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect .

Stereochemical Transformations

The chiral center at C2 enables enantioselective reactions:

Applications :

Stability and Reaction Optimization Data

Applications De Recherche Scientifique

Synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

The synthesis of this compound typically involves several methods, including:

- Reduction Reactions : Utilizing palladium catalysts to reduce nitro compounds to amines.

- Acylation Processes : Employing acylation reactions to introduce the ethanone functional group onto the amino-substituted phenyl ring.

These methods are crucial for producing the compound with high purity and yield, which is essential for subsequent applications.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antidiabetic Effects : Preliminary studies suggest that this compound may possess antidiabetic properties by inhibiting key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .

Pharmaceutical Applications

Given its biological activities, this compound is being investigated for potential use in pharmaceuticals:

- Drug Development : Its structural features make it a candidate for developing new antimicrobial and antidiabetic agents. The trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic profile of the drugs derived from it.

- Targeting Specific Receptors : The compound's ability to modulate biological pathways suggests its application in designing drugs that target specific receptors involved in disease processes.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science:

- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance, making them suitable for advanced material applications.

- Fluorinated Materials : Its derivatives may find use in creating fluorinated materials that exhibit unique properties such as low surface energy and high hydrophobicity.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as a new class of antimicrobial agents .

Case Study 2: Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit α-amylase and α-glucosidase revealed that it could effectively lower glucose levels in vitro. This positions it as a promising candidate for further development in managing diabetes .

Mécanisme D'action

The mechanism by which 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-(trifluoromethyl)acetophenone

- 2-Amino-4-(trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)aniline

Uniqueness: 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Activité Biologique

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, also known as 1-(2-amino-4-trifluoromethylphenyl)ethanone or CAS No. 37885-07-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H8F3N

- Molecular Weight: 201.16 g/mol

- Structure: Contains a trifluoromethyl group attached to a phenyl ring, which is further substituted with an amino group and an ethanone moiety.

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

- Receptor Binding: It may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. It was evaluated for cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results showed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.7 |

| HeLa | 12.3 |

These findings suggest its potential as a lead compound in developing anticancer therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies revealed that it exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential use as an antimicrobial agent .

Study on Enzyme Inhibition

A detailed study focused on the inhibition of carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes. The compound was found to inhibit CA-II with an IC50 value of 0.5 µM, demonstrating strong binding affinity and specificity . This inhibition could potentially lead to therapeutic applications in conditions like glaucoma and edema.

Biotransformation Studies

Research utilizing recombinant E. coli demonstrated the biotransformation of related compounds into valuable chiral products, highlighting the compound's role in synthetic biology applications. The efficiency of biotransformation was significantly enhanced by optimizing reaction conditions, indicating its utility in industrial applications .

Propriétés

IUPAC Name |

1-[2-amino-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHLVWOGPMHZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676434 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37885-07-7 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.